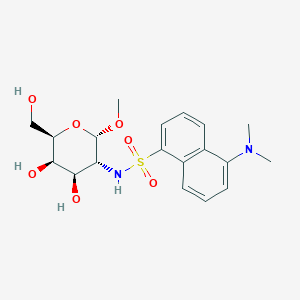
Methyl-N-dansylgalactosaminide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-N-dansylgalactosaminide, also known as this compound, is a useful research compound. Its molecular formula is C19H26N2O7S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Dansyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Methyl-N-dansylgalactosaminide (MDG) is a compound that has garnered attention in various scientific research applications, particularly in the fields of biochemistry and molecular biology. This article delves into its applications, supported by comprehensive data tables and case studies.
Glycoprotein Analysis
MDG is primarily used in the study of glycoproteins, where it serves as a substrate for various glycosyltransferases. Its fluorescent properties enable researchers to track enzymatic activity and analyze glycosylation patterns in proteins.
Key Findings:
- MDG has been utilized to investigate the specificity of different glycosyltransferases, revealing insights into enzyme-substrate interactions.
- The dansyl group allows for sensitive detection of glycosylated products through fluorescence spectroscopy.
Cell Biology Studies
In cell biology, MDG is used to study cellular uptake mechanisms and intracellular trafficking of glycoproteins.
Case Study:
A study demonstrated that MDG could be internalized by cells via endocytosis, allowing researchers to visualize the localization of glycoproteins within cellular compartments. This was achieved by tagging MDG with a fluorescent marker, which facilitated real-time imaging of cellular processes.
Drug Development
MDG has potential applications in drug development, particularly in the design of glycomimetics—molecules that mimic carbohydrate structures to interact with biological systems.
Research Insights:
- Researchers have explored MDG as a scaffold for developing inhibitors of lectin-carbohydrate interactions, which are critical in various disease processes including viral infections and cancer metastasis.
- The ability to modify the dansyl group further enhances the compound's utility in creating targeted drug delivery systems.
Diagnostic Applications
Due to its fluorescent properties, MDG is also being investigated for use in diagnostic assays, particularly in the detection of specific biomarkers associated with diseases.
Data Table: Applications Summary
| Application Area | Description | Key Benefits |
|---|---|---|
| Glycoprotein Analysis | Substrate for glycosyltransferases | Enhanced detection through fluorescence |
| Cell Biology | Study of cellular uptake and trafficking | Real-time imaging capabilities |
| Drug Development | Design of glycomimetics and inhibitors | Potential for targeted therapies |
| Diagnostic Applications | Detection of disease biomarkers | High sensitivity and specificity |
Propriétés
Numéro CAS |
146440-32-6 |
|---|---|
Formule moléculaire |
C19H26N2O7S |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C19H26N2O7S/c1-21(2)13-8-4-7-12-11(13)6-5-9-15(12)29(25,26)20-16-18(24)17(23)14(10-22)28-19(16)27-3/h4-9,14,16-20,22-24H,10H2,1-3H3/t14-,16-,17+,18-,19+/m1/s1 |
Clé InChI |
YVJGIGDFHMIDFH-FTWQHDNSSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3C(C(C(OC3OC)CO)O)O |
SMILES isomérique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H]3[C@H]([C@H]([C@H](O[C@@H]3OC)CO)O)O |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3C(C(C(OC3OC)CO)O)O |
Key on ui other cas no. |
146440-32-6 |
Synonymes |
MDGA methyl alpha-N-dansylgalactosaminide methyl beta-N-dansylgalactosaminide methyl-N-dansylgalactosaminide methyl-N-dansylgalactosaminide, (beta-D-galacto)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















